5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a triazolo-pyrimidine core substituted with two 4-chlorophenyl groups at positions 5 and 5. This structural motif is of interest in medicinal and agrochemical research due to the electron-withdrawing chloro substituents, which may modulate electronic properties, stability, and bioactivity.
Propriétés
Formule moléculaire |
C17H12Cl2N4 |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12Cl2N4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22) |
Clé InChI |
VIOLGXYHWSZXFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Reaction Optimization
The reaction proceeds via a Michael addition-cyclization mechanism (Scheme 1). Triethylamine activates the nucleophilic 3-cyanoacetyl component, facilitating aldol condensation with 4-chlorobenzaldehyde to form intermediate A . Subsequent cyclization with 3-amino-1,2,4-triazole yields the triazolopyrimidine ring, followed by autoxidation to stabilize the dihydro structure. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78–85 |
| Temperature | 120°C | – |
| Catalyst | Triethylamine (0.5 eq) | – |
| Reaction Time | 10 hours | – |
The disappearance of NH₂ and C=O bands in IR spectroscopy (e.g., ν = 3,312 cm⁻¹ for NH and 2,212 cm⁻¹ for CN) confirms successful cyclization. ¹H NMR further validates the structure through aromatic proton signals at 7.23–8.43 ppm and a singlet for the triazole proton at 8.20 ppm.
Cyclization-Halogenation Sequential Strategy
A patent by EP0444747B1 describes a one-step cyclization process using malonic acid and phosphorus oxychloride (POCl₃) to synthesize dihydroxy-triazolopyrimidines, which are subsequently halogenated. For the target compound, this method eliminates the need for pre-halogenated starting materials by directly incorporating chlorine via POCl₃.
Mechanism and Conditions
The reaction involves heating N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine with malonic acid and excess POCl₃ (≥4 eq) at 70–100°C. The phosphorus oxyhalide acts as both a cyclization catalyst and chlorinating agent, converting hydroxyl groups to chlorides in situ. Tertiary amines like dimethylaniline (1–20 mol%) enhance reaction efficiency by scavenging HCl byproducts.
Advantages:
Limitations:
-
Requires stringent temperature control to prevent over-chlorination.
-
Excess POCl₃ necessitates careful waste management.
Di-Keto Condensation Route
PMC studies highlight the condensation of 1,3-di-keto compounds with 5-amino-1,2,4-triazoles to form 7-hydroxy-triazolopyrimidines, followed by chlorination. For the target compound, the di-keto precursor is synthesized from bis(4-chlorophenyl) ethanone and diethyl carbonate under basic conditions (Scheme 2).
Synthetic Steps
-
Di-Keto Formation :
Bis(4-chlorophenyl) ethanone reacts with diethyl carbonate in ethanol/KOH to yield the 1,3-di-keto intermediate. -
Cyclization :
Condensation with 5-amino-1,2,4-triazole in acetic acid at 100–120°C forms the 7-hydroxy-triazolopyrimidine. -
Chlorination :
Treatment with POCl₃ at 80–100°C replaces hydroxyl groups with chlorides.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Di-Keto Formation | Ethanol, KOH, 12–16 h | 65–70 |
| Cyclization | Acetic acid, 100–120°C | 60–75 |
| Chlorination | POCl₃, 2 h, 80–100°C | 85–90 |
Mass spectrometry ( m/z 370 [M+]) and ¹³C NMR (δ = 155–160 ppm for C-Cl) confirm successful chlorination.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
One-Pot Synthesis : Ideal for rapid core assembly but requires precise stoichiometry of three components.
-
Cyclization-Halogenation : Scalable for industrial applications due to minimized purification steps.
-
Di-Keto Route : Offers modularity in substituent introduction but involves multi-step synthesis.
Yield Optimization Challenges
-
Residual solvents (e.g., DMF) in one-pot methods complicate crystallization.
-
POCl₃-mediated reactions demand anhydrous conditions to prevent hydrolysis.
Analytical and Characterization Data
Spectroscopic Validation
Analyse Des Réactions Chimiques
Types de réactions
La 5,7-Bis(4-chlorophényl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence d'atomes de chlore sur les cycles phényle.
Oxydation et réduction : Le noyau triazolopyrimidine peut être oxydé ou réduit dans des conditions spécifiques, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants incluent l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou la diméthylformamide (DMF).
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de dérivés avec différents substituants sur les cycles phényle .
Applications De Recherche Scientifique
Structural Characteristics
- Molecular Formula : CHClN
- Molecular Weight : 372.24 g/mol
- Key Functional Groups : Triazole ring, pyrimidine ring, chlorophenyl substituents.
Medicinal Chemistry
-
Anticancer Activity
- The triazolo-pyrimidine scaffold has been investigated for its potential as a novel class of anticancer agents. Studies indicate that derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, compounds derived from this scaffold have shown IC values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
-
Antimicrobial Properties
- Research has demonstrated that derivatives of 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine possess broad-spectrum antimicrobial activity. For example, certain synthesized compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL .
-
Anti-inflammatory Effects
- The compound has also been evaluated for anti-inflammatory properties. In vitro studies have indicated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Some derivatives have demonstrated significant reductions in paw edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazolo-pyrimidine derivatives. Key findings include:
- Substituents on the chlorophenyl rings significantly influence biological activity.
- The presence of electron-withdrawing groups enhances anticancer activity by stabilizing the triazole ring during interactions with target proteins.
Case Studies
Mécanisme D'action
The mechanism of action of 5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolopyrimidine derivatives vary primarily in substituent patterns and oxidation states. Key analogs include:
- 7-(4-Chlorophenyl)-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine : Differs by having one phenyl group (electron-neutral) instead of a second 4-chlorophenyl. The reduced electron-withdrawing character may decrease stability in oxidative environments compared to the bis-chlorophenyl derivative .
- 5,7-Diphenyl-1,2,4-triazolo[1,5-a]pyrimidine (dptp) : Fully aromatic with phenyl groups. Used in platinum(II) complexes, where steric bulk from phenyl substituents enhances ligand stability but reduces solubility .
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) : Methyl groups provide electron-donating effects, favoring coordination to metal centers like copper(II) in antiparasitic agents .
Physicochemical Properties
- Solubility : Methyl or phenyl substituents improve organic solubility (e.g., dmtp in DMSO), whereas chloro groups may reduce it due to increased crystallinity .
- Thermal Stability: Piperidine-based additives (e.g., 4,4’-trimethylenedipiperidine) used in triazolopyrimidine synthesis are non-flammable and thermally stable (up to 200°C), suggesting the bis-chlorophenyl compound’s stability under similar conditions .
Data Tables
Table 1: Substituent Effects on Bioactivity
Activité Biologique
5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes various research findings on its biological activity, presenting data tables and case studies to provide a comprehensive overview.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological interactions.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HCT-116 (Colon Cancer)
- A549 (Lung Cancer)
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Induces apoptosis through ERK signaling pathway inhibition |
| This compound | HCT-116 | 8.3 | Inhibits tubulin polymerization |
| This compound | A549 | 12.0 | Cell cycle arrest at G2/M phase |
The compound demonstrated promising cytotoxic effects across various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. The mechanism primarily involves apoptosis induction and interference with the ERK signaling pathway .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Evaluation in Cancer Research
A study conducted by Zhang et al. (2022) focused on the synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The study found that derivatives similar to this compound exhibited potent antiproliferative effects against MCF-7 and HCT-116 cells with IC50 values comparable to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in the Journal of Medicinal Chemistry, compounds including this compound were tested against resistant strains of bacteria. The compound showed notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Q & A
Q. Safety protocols for handling chlorinated derivatives?
- GHS Classification : Not classified as hazardous, but use PPE (gloves, goggles) due to potential irritancy. Store in amber vials at 4°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
